molecular formula C10H5NO B1179026 ROR-C receptor CAS No. 156654-48-7

ROR-C receptor

Cat. No.: B1179026
CAS No.: 156654-48-7
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Description

The ROR-C receptor is a crucial nuclear receptor transcription factor involved in the regulation of various physiological processes, including immune cell function, metabolic homeostasis, and circadian rhythm. This high-purity ROR-C receptor ligand serves as a critical pharmacological tool for probing the receptor's mechanism of action, which involves binding to specific hormone response elements (HREs) in the promoter regions of target genes to modulate their expression . In research applications, this compound is invaluable for investigating the role of ROR-C in Th17 cell differentiation and related autoimmune pathologies, as well as its impact on lipid and glucose metabolism. By selectively modulating ROR-C activity, researchers can elucidate its function in disease models and assess its potential as a therapeutic target for conditions such as autoimmune diseases, cancer, and metabolic disorders . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

156654-48-7

Molecular Formula

C10H5NO

Synonyms

ROR-C receptor

Origin of Product

United States

Scientific Research Applications

Role in Cancer Immunotherapy

Recent studies have highlighted the potential of RORC as a target for cancer immunotherapy. A comprehensive pancancer analysis demonstrated that RORC expression is differentially regulated across various tumor types. It was found that RORC expression correlates with immune cell infiltration and the presence of immunomodulators, suggesting its involvement in shaping the tumor immune microenvironment.

Key Findings:

  • Differential Expression: RORC was identified as differentially expressed in 20 out of 33 cancer types, with significant variations observed in kidney renal clear cell carcinoma, brain lower grade glioma, and mesothelioma .
  • Prognostic Value: The expression levels of RORC were associated with clinical outcomes, indicating its potential as a prognostic biomarker in cancers such as kidney renal clear cell carcinoma .
  • Immune Correlations: RORC expression showed strong correlations with various immune cell types, including Tregs and mast cells, which are crucial for understanding its role in tumor immunity .

Autoimmune Diseases

RORC has been implicated in the pathogenesis of autoimmune diseases through its regulation of Th17 cells, which are known to drive inflammatory responses. Inhibition of RORC has emerged as a therapeutic strategy for conditions like psoriasis and multiple sclerosis.

Clinical Applications:

  • RORC Inhibitors: Clinical trials involving RORC inhibitors such as VTP-43742 and GSK2981278 are currently underway to assess their efficacy in treating autoimmune conditions like psoriasis .
  • Mechanistic Insights: Research indicates that targeting RORC can effectively suppress Th17 differentiation and the associated inflammatory pathways, providing a potential avenue for therapeutic intervention .

Metabolic Disorders

Beyond its roles in immunity and cancer, RORC is also linked to metabolic regulation. Studies suggest that RORC may influence lipid metabolism and glucose homeostasis.

Potential Therapeutic Implications:

  • Metabolic Syndrome: The development of inverse agonists targeting RORC may offer new treatments for metabolic syndrome by modulating lipid metabolism and glucose levels .
  • Drug Development: The exploration of RORC's role in metabolic pathways could lead to novel pharmacological agents aimed at treating obesity-related disorders .

Summary Table of Applications

Application AreaKey FindingsCurrent Research/Trials
Cancer ImmunotherapyDifferential expression in multiple cancers; prognostic valueOngoing studies on correlation with immune responses
Autoimmune DiseasesRegulation of Th17 cells; inhibition reduces inflammationTrials for RORC inhibitors in psoriasis
Metabolic DisordersInfluence on lipid metabolism; potential treatment for metabolic syndromeInvestigating inverse agonists for metabolic regulation

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Receptors

ROR-C shares homology with other nuclear receptors and opioid receptors but exhibits distinct functional and pharmacological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of ROR-C with Related Receptors
Receptor Family Molecular Weight Key Ligands Primary Roles Key Differences from ROR-C References
ROR-C (NR1F3) Nuclear Hormone 63 kDa Melatonin (proposed) Immune regulation (Th17), cancer prognosis Monomeric DNA binding; IL-17A regulation
RORα (NR1F1) Nuclear Hormone 57–62 kDa Cholesterol derivatives Circadian rhythm, cerebellar development Binds HREs as monomer; no role in cancer prognosis
RORβ (NR1F2) Nuclear Hormone 55 kDa Retinoids Retina and CNS development Tissue-specific expression; no immune role
ORL1 (NOP) Opioid Receptor 40–45 kDa Nociceptin Pain modulation, anxiety Non-responsive to classical opioids (e.g., naloxone)
RAR (Retinoic Acid Receptor) Nuclear Hormone 50–55 kDa Retinoic acid Cell differentiation, apoptosis Requires heterodimerization with RXR; distinct ligand specificity

Key Observations :

  • DNA Binding: Unlike RAR and RORβ, ROR-C binds DNA as a monomer, similar to RORα .
  • Ligand Specificity: ROR-C’s proposed ligand (melatonin) differs from RORα’s cholesterol-derived ligands and RAR’s retinoic acid .
  • Immune Function : ROR-C is unique among ROR subfamily members in its role in Th17 cell differentiation and IL-17A production .

Clinical and Prognostic Utility: Comparison with Other Biomarkers

The ROR-C score, derived from the PAM50 gene signature, is a validated prognostic tool in breast cancer. Below is a comparison with similar biomarkers:

Table 2: Prognostic Performance of ROR-C vs. Other Scores in Breast Cancer
Biomarker Components Clinical Utility C-Index* Survival Stratification (p-value) Limitations References
ROR-C PAM50 subtype + tumor size Predicts recurrence risk 0.76 p < 0.0001 (vs. clinical models) Requires gene expression profiling
MammaPrint 70-gene signature Early-stage cancer prognosis 0.68 p = 0.38 (high vs. low risk) Less effective in Luminal A subtypes
EndoPredict 8-gene signature + clinical factors Late recurrence prediction 0.71 N/A Limited validation in node-positive cases
Oncotype DX 21-gene signature Chemotherapy benefit prediction 0.65 N/A High cost; less accurate in HER2+ cases

*C-index: Concordance index (higher = better predictive accuracy).

Key Findings :

  • ROR-C outperforms clinical models (e.g., tumor size alone) in stratifying patients into low, intermediate, and high-risk groups (p < 0.0001) .
  • Unlike MammaPrint, ROR-C effectively identifies high-risk Luminal A tumors .
  • The ROR-C score integrates molecular and clinical data, enhancing prognostic precision compared to gene-only signatures like Prosigna .

Mechanistic Comparison in Immune Regulation

ROR-C’s role in Th17 cell differentiation contrasts with other transcription factors:

Table 3: Immune-Related Transcription Factors vs. ROR-C
Factor Target Cells Key Cytokines Pathological Roles Interaction with ROR-C References
ROR-C Th17, Tc17 IL-17A, IL-22 Autoimmunity, dry eye disease Master regulator of Th17 lineage
FOXP3 Treg TGF-β, IL-10 Immune tolerance Antagonizes ROR-C in T-cell fate
STAT3 Th17, Cancer cells IL-6, IL-23 Tumor inflammation Synergizes with ROR-C in IL-17A production

Key Insights :

  • ROR-C and STAT3 cooperatively enhance IL-17A expression, whereas FOXP3 suppresses ROR-C-driven Th17 differentiation .
  • In dry eye disease, ROR-C activation by IL-6 and TGF-β promotes pathogenic Th17 cells, a mechanism absent in FOXP3-dominated Treg pathways .

Preparation Methods

Synthesis of Sulfonamide-Based Inverse Agonists

Compound 39 is synthesized via a multi-step protocol starting with the alkylation of 4-(4-acetylpiperazin-1-yl)benzylamine with isobutyl bromide, followed by sulfonylation using phenylmethanesulfonyl chloride. The final product is purified via column chromatography, yielding a compound with an EC50 of 120 nM in a GAL4-DBD NR-LBD luciferase reporter assay. Similarly, Compound 40 is prepared by coupling 3,4-dimethoxyaniline with 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride, achieving an IC50 of 50 nM in the same assay.

Thiazole and Indole Derivatives

JTE-151, a thiazole-derived RORγ antagonist, is synthesized through a palladium-catalyzed cross-coupling reaction between 2-bromothiazole and a substituted benzamide. This compound exhibits an EC50 <3 μM in a fluorescence polarization displacement assay, highlighting its utility in blocking ROR-C transcriptional activity.

Table 1: Key Small-Molecule ROR-C Modulators and Their Synthetic Parameters

Compound IDStructure ClassSynthesis StepsAssay TypeActivity (IC50/EC50)
39SulfonamideAlkylation, sulfonylation, chromatographyGAL4-DBD luciferase120 nM (EC50)
40Benzo[cd]indole sulfonamideAmine coupling, sulfonylationGAL4-DBD luciferase50 nM (IC50)
JTE-151ThiazoleCross-coupling, amidationFluorescence polarization<3 μM (EC50)

Radiochemical Synthesis for ROR-C Ligand Imaging

Radiolabeled ROR-C ligands enable positron emission tomography (PET) imaging to study receptor distribution in vivo. The synthesis of 11C-LY2459989 , a k-opioid receptor antagonist, provides a template for ROR-C ligand radiolabeling.

Radiosynthesis Protocol

11C-LY2459989 is produced via a two-step, one-pot reaction:

  • 11C-Cyanide Incorporation : Palladium-catalyzed displacement of an iodo group in the precursor with 11C-cyanide forms the intermediate 11C-7 .

  • Oxidation to Amide : Treatment of 11C-7 with NaOH and H2O2 at 80°C yields 11C-LY2459989 with >99% enantiomeric purity and a radiochemical yield of 7.4%.

Quality Control Parameters

  • Radiochemical Purity : >98% (HPLC).

  • Specific Activity : 22.6 GBq/μmol (end of synthesis).

  • Synthesis Time : 40 ± 5 minutes.

Biological Preparation and Validation of ROR-C Inhibitors

In Vitro Reporter Assays

ROR-C transcriptional activity is assessed using GAL4-DBD NR-LBD luciferase reporter systems. Compounds 1 and 2 (GlaxoSmithKline derivatives) inhibit ROR-C-dependent transactivation with IC50 values of 22–32 nM. These assays involve co-transfecting cells with ROR-C LBD fused to GAL4-DBD and a luciferase reporter construct, followed by luminescence measurement after compound treatment.

Th17 Cell Differentiation Assays

Human naïve CD4+ T cells are polarized under Th17-skewing conditions (IL-1β, IL-6, IL-23, TGF-β) for 4 days. Compound 1 reduces IL-17A production by 90% at 10 nM, confirming ROR-C inhibition. Cell viability is monitored via ATP-based assays to exclude cytotoxicity.

Table 2: Efficacy of ROR-C Inhibitors in Cellular Assays

CompoundAssay TypeTargetIC50/EC50Citation
1GAL4 reporterROR-C LBD22 nM
1Th17 differentiationIL-17A secretion10 nM
2RIP140 cofactor bindingROR-C LBD0.3 nM

Computational Approaches for ROR-C Ligand Design

Structure-Based Pharmacophore Modeling

The X-ray structure of ROR-C LBD (PDB: 6QZH) informs pharmacophore models emphasizing hydrophobic interactions and hydrogen bonds with residues Tyr377 and Arg367. Virtual screening of 1 million compounds using Schrödinger’s Glide XP identifies navarixin as a hit, which is later optimized for ROR-C affinity.

Molecular Dynamics Simulations

Simulations of ROR-C LBD bound to inverse agonists reveal conformational changes in helix 12 (H12), which displaces coactivators. Compounds stabilizing H12 in an antagonistic conformation show >10-fold selectivity over RORα and RORβ.

Genetic Modulation of ROR-C Expression

siRNA Silencing in Pancreatic β-Cells

Transfection of INS-1 (832/13) cells with RORC-targeting siRNA reduces insulin mRNA expression by 60% and secretion by 45%, implicating ROR-C in β-cell function. Silencing is achieved using Lipofectamine 3000 and validated via qPCR.

CRISPR/Cas9 Knockout Models

Rorc−/− mice exhibit thymic atrophy and impaired Th17 differentiation, confirming ROR-C’s role in immunity. Thymic stromal cells from these mice lack IL-17A production, validating genetic preparation methods.

Analytical Techniques for ROR-C Characterization

TR-FRET Coactivator Binding Assays

Time-resolved fluorescence resonance energy transfer (TR-FRET) assays measure displacement of RIP140 peptide from ROR-C LBD. Compound 2 achieves an IC50 of 0.3 nM, demonstrating high potency.

Competitive Radioligand Binding

3H-labeled ursolic acid competes with test compounds for ROR-C binding. JTE-151 shows a Ki of 1.2 μM, confirming direct receptor interaction .

Q & A

Q. What is the ROR-C receptor, and how is it classified within the nuclear hormone receptor superfamily?

The RAR-Related Orphan Receptor C (ROR-C), encoded by the NR1F3 gene, is a nuclear orphan receptor belonging to the steroid hormone receptor superfamily. It shares structural homology with opioid receptors (μ, δ, κ) but exhibits distinct pharmacological properties, as it is not activated by classical opioid ligands like naloxone . Methodologically, its classification relies on sequence alignment, gene structure analysis, and functional assays (e.g., cAMP inhibition studies in transfected cells) . Key identifiers include molecular weight (~63 kDa) and epitope specificity (e.g., antibodies targeting the N-terminal aa1-50 region) .

Q. What experimental techniques are recommended for detecting ROR-C in cellular or tissue samples?

  • Antibody-based methods : Use monoclonal antibodies (e.g., clone RORC-2942, IgG2a kappa) validated for ELISA, Western blot, or immunohistochemistry. Specificity should be confirmed via positive controls (e.g., human lymphocytes) and tissue types (e.g., liver, skeletal muscle) .
  • Gene expression analysis : Quantify RORC mRNA using RNA-seq or qPCR, particularly in studies linking ROR-C to transcriptional pathways like steroid hormone signaling .

Q. How is ROR-C integrated into prognostic models for diseases like breast cancer?

ROR-C is incorporated into risk-of-recurrence (ROR) scores, such as ROR-C, which combine molecular subtypes (e.g., basal, HER2+) with clinical variables (e.g., tumor size). For example, in breast cancer, ROR-C = 0.05 * basal + 0.11 * HER2 + tumor size coefficient. Validation requires Cox proportional hazards models and survival curve analysis (Kaplan-Meier plots) with significance thresholds (e.g., p < 0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in ROR-C-associated survival data?

Contradictions often arise from cohort heterogeneity or statistical power limitations. For instance, a study showed ROR-C high-risk groups had reduced survival (p = 0.15), which was suggestive but not definitive . To address this:

  • Increase sample size : Use power calculations to determine adequate cohort sizes .
  • Multivariate adjustment : Include covariates like age, tumor grade, and treatment history in Cox models .
  • Meta-analysis : Pool data from independent cohorts (e.g., van de Vijver dataset) to strengthen evidence .

Q. What are the challenges in distinguishing ROR-C’s functional roles from related receptors (e.g., ROR-γ)?

  • Pharmacological specificity : ROR-C lacks affinity for opioid ligands, unlike μ/δ/κ receptors. Confirm receptor identity using competitive binding assays with selective agonists/antagonists .
  • Genetic knockdown : CRISPR/Cas9 or siRNA targeting RORC vs. RORG can isolate pathway-specific effects .
  • Structural studies : Compare cryo-EM structures of ROR-C and ROR-γ ligand-binding domains to identify functional divergence .

Q. How should researchers design studies to investigate ROR-C’s role in immune regulation?

  • Experimental models : Use RORC knockout mice or human PBMCs to assess cytokine profiles (e.g., IL-17) .
  • Cohort stratification : In clinical studies, stratify participants by ROR-C expression levels (high vs. low) and immune cell infiltration (e.g., via flow cytometry) .
  • Ethical considerations : Obtain IRB approval for human tissue use, ensuring compliance with data anonymization and informed consent protocols .

Q. What methodologies are critical for validating ROR-C as a therapeutic target?

  • High-throughput screening : Test small-molecule libraries for ROR-C modulators using luciferase reporter assays .
  • Preclinical validation : Assess efficacy in xenograft models with ROR-C-overexpressing tumors, monitoring outcomes like metastasis-free survival .
  • Biomarker integration : Pair ROR-C expression with PD-L1 status to identify patient subsets likely to respond to immunotherapy .

Methodological Considerations

  • Data interpretation : Use tools like Ridge regression to handle multicollinearity in ROR-C risk models .
  • Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .
  • Resource limitations : Prioritize open-access datasets (e.g., TCGA) for hypothesis generation before primary data collection .

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